molecular formula C15H13F2NO3 B2661612 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1022315-49-6

3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2661612
CAS No.: 1022315-49-6
M. Wt: 293.27
InChI Key: XJQBGWKOMFMYOM-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]hept-5-ene scaffold substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 3, which is further modified with a 3,4-difluorophenyl moiety.

Properties

IUPAC Name

3-[(3,4-difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQBGWKOMFMYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the carboxylic acid.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the bicyclic core with an appropriate isocyanate, such as 3,4-difluorophenyl isocyanate, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent on Carbamoyl Group Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3,4-Difluorophenyl ~307.25* Enhanced lipophilicity, rigid scaffold
3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3,4-Dichlorophenyl ~340.18* Increased steric bulk, higher logP
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitrophenyl 302.28 Electron-withdrawing nitro group
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Methoxyphenyl ~299.30* Electron-donating methoxy group
3-[(3,5-Bis(methoxycarbonyl)phenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3,5-Bis(methoxycarbonyl)phenyl ~407.37* Bulky substituents, reduced solubility
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylhexyl (alkyl chain) ~279.35* High lipophilicity, flexible chain
3-[(Dipropylcarbamoyl)]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropyl 257.31 Alkyl substitution, moderate logP
Key Observations:
  • Electronic Effects : The 3,4-difluorophenyl group in the target compound balances lipophilicity and electronic properties, contrasting with the electron-withdrawing nitro () or electron-donating methoxy groups () in analogs.
  • Steric Impact : Bulky substituents like 3,5-bis(methoxycarbonyl)phenyl () may hinder receptor binding compared to the more compact difluorophenyl group.

Pharmacological and Physicochemical Properties

  • MCHR1 Antagonists : FE@SNAP () incorporates a fluoroethyl group for PET imaging, indicating that the target compound’s fluorine atoms could similarly enhance tracer utility .
  • LogP and Solubility : The 3-nitrophenyl analog () has a calculated XLogP3 of 1.5, whereas alkylated analogs (e.g., dipropyl in ) may exhibit higher logP values. The target compound’s fluorine atoms likely position it between these extremes.
  • Biological Activity: Norbo-13/14 () were designed as serotoninergic ligands, implying that carbamoyl modifications on the bicyclo scaffold can tune receptor affinity .

Biological Activity

3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a bicyclo[2.2.1]heptene core and a carboxylic acid group. The presence of a difluorophenyl substituent enhances its potential biological activity, making it an interesting candidate for medicinal chemistry and pharmacological research.

Structural Characteristics

The molecular formula of this compound is C15H13F2NO3C_{15}H_{13}F_2NO_3 with a molecular weight of approximately 293.27 g/mol. Its structure is designed to interact with various biological targets, which may include enzymes, receptors, and other cellular components.

FeatureDescription
Molecular FormulaC15H13F2NO3C_{15}H_{13}F_2NO_3
Molecular Weight293.27 g/mol
Core StructureBicyclo[2.2.1]heptene
Functional GroupsCarboxylic acid, carbamoyl
Substituents3,4-Difluorophenyl

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Research has indicated that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor that could be useful in treating diseases linked to enzyme dysregulation.
  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting the growth of pathogenic bacteria and fungi.

Antitumor Activity

A study on structurally similar compounds demonstrated significant antitumor effects against HepG2 cells (human liver cancer cells). For instance, compound D9 from a related series exhibited an IC50 of 0.79 μM for HepG2 cells and 0.36 μM for EGFR inhibition, suggesting a potent inhibitory mechanism against tumor growth .

Enzyme Interaction Studies

Research focusing on the interaction of similar bicyclic compounds with the Type III Secretion System (T3SS) in Gram-negative bacteria revealed that certain derivatives could inhibit T3SS activity significantly at concentrations around 50 μM . This inhibition could provide insights into developing new antibacterial therapies targeting virulence factors.

Mechanistic Insights

The biological activity of this compound likely involves:

  • Molecular Docking Studies : Computational models suggest potential binding sites on target proteins, indicating how this compound might exert its effects at the molecular level.
  • Apoptosis Assays : These assays have been employed to confirm the induction of programmed cell death in cancer cells upon treatment with related compounds.

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